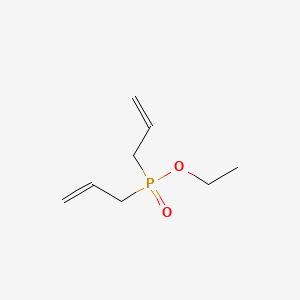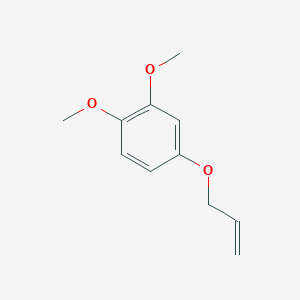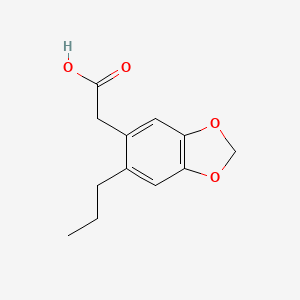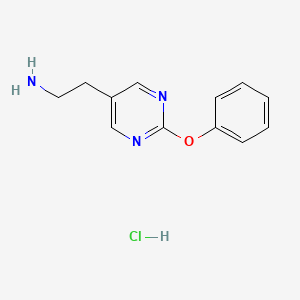![molecular formula C15H26N2O2 B14168402 N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 5288-76-6](/img/structure/B14168402.png)
N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-Di(propan-2-yl)bicyclo[221]heptane-2,3-dicarboxamide is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core. Subsequent functionalization steps introduce the di(propan-2-yl) groups and the dicarboxamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicarboxamide groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N2,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins or signaling pathways relevant to the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, known for its rigid structure.
Camphene: A bicyclic monoterpene with similar structural features.
Norbornane: Another bicyclic compound with a similar carbon skeleton.
Uniqueness
N~2~,N~2~-Di(propan-2-yl)bicyclo[22
Properties
CAS No. |
5288-76-6 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-N,3-N-di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C15H26N2O2/c1-8(2)17(9(3)4)15(19)13-11-6-5-10(7-11)12(13)14(16)18/h8-13H,5-7H2,1-4H3,(H2,16,18) |
InChI Key |
XCKBJSLYKFXNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1C2CCC(C2)C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)

![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)



